phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate is a synthetic organic compound with the molecular formula C15H10ClNO3 It is known for its unique structure, which includes a phenyl group, a chlorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of 4-chlorobenzoic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, the compound’s interaction with signaling pathways can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate can be compared with other similar compounds, such as:
Phenyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the oxazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN2O3 |
---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-8-6-11(7-9-12)14-10-15(19-22-14)18-16(20)21-13-4-2-1-3-5-13/h1-10H,(H,18,19,20) |
InChI Key |
NIWMFAJQVSOXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.